Cas no 1258638-06-0 (5-(2,4,5-trifluorophenyl)pentanoic acid)

5-(2,4,5-trifluorophenyl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,4,5-trifluorophenyl)pentanoic acid
- 1258638-06-0
- EN300-1853242
-
- Inchi: 1S/C11H11F3O2/c12-8-6-10(14)9(13)5-7(8)3-1-2-4-11(15)16/h5-6H,1-4H2,(H,15,16)
- InChI Key: OUHWRFCGLAAWOT-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1CCCCC(=O)O)F)F
Computed Properties
- Exact Mass: 232.07111408g/mol
- Monoisotopic Mass: 232.07111408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
5-(2,4,5-trifluorophenyl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853242-0.05g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1853242-2.5g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1853242-10.0g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 10g |
$4360.0 | 2023-06-01 | ||
Enamine | EN300-1853242-5g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1853242-1.0g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1853242-5.0g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1853242-0.5g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1853242-1g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1853242-10g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1853242-0.1g |
5-(2,4,5-trifluorophenyl)pentanoic acid |
1258638-06-0 | 0.1g |
$553.0 | 2023-09-18 |
5-(2,4,5-trifluorophenyl)pentanoic acid Related Literature
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
5. Back matter
Additional information on 5-(2,4,5-trifluorophenyl)pentanoic acid
5-(2,4,5-Trifluorophenyl)Pentanoic Acid: A Comprehensive Overview
5-(2,4,5-Trifluorophenyl)pentanoic acid (CAS No. 1258638-06-0) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a pentanoic acid moiety substituted with a 2,4,5-trifluorophenyl group, which imparts distinct physicochemical properties and biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 5-(2,4,5-trifluorophenyl)pentanoic acid.
Chemical Properties and Structure:
5-(2,4,5-Trifluorophenyl)pentanoic acid is a white crystalline solid with a molecular formula of C11H9F3O2. The presence of the trifluoromethyl group on the phenyl ring significantly influences the compound's electronic and steric properties. The carboxylic acid functional group at the end of the pentane chain provides opportunities for various chemical reactions and derivatization. The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for use in various experimental settings.
Synthesis Methods:
The synthesis of 5-(2,4,5-trifluorophenyl)pentanoic acid can be achieved through several routes. One common method involves the coupling of 2,4,5-trifluorobenzaldehyde with 1-bromopentane followed by oxidation to form the carboxylic acid. Another approach utilizes the reaction of 2,4,5-trifluorobenzoyl chloride with 1-pentanol under appropriate conditions. These synthetic strategies are well-documented in the literature and have been optimized to achieve high yields and purity levels.
Biological Activities:
5-(2,4,5-Trifluorophenyl)pentanoic acid has shown promising biological activities in various studies. Recent research has focused on its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, it has been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to its anti-inflammatory effects.
In another line of research, 5-(2,4,5-trifluorophenyl)pentanoic acid has been investigated for its potential as an antitumor agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These findings suggest that 5-(2,4,5-trifluorophenyl)pentanoic acid may have therapeutic potential in cancer treatment.
Potential Applications:
The unique properties of 5-(2,4,5-trifluorophenyl)pentanoic acid make it a valuable candidate for various applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and antioxidant activities position it as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its antitumor properties suggest its utility in cancer therapy.
Beyond its direct therapeutic applications, 5-(2,4,5-trifluorophenyl)pentanoic acid can serve as a building block for the synthesis of more complex molecules with enhanced biological activities. For instance, it can be used to develop prodrugs that improve drug delivery and bioavailability or to create hybrid molecules that combine multiple pharmacological effects.
Conclusion:
In summary, 5-(2,4,5-trifluorophenyl)pentanoic acid (CAS No. 1258638-06-0) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct physicochemical properties and biological activities that make it an attractive candidate for further investigation. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for its development as a therapeutic agent in various disease contexts.
1258638-06-0 (5-(2,4,5-trifluorophenyl)pentanoic acid) Related Products
- 1420866-00-7(tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate)
- 42849-80-9(N-(1-methyl-1H-pyrazol-4-yl)methylidenehydroxylamine)
- 1353985-53-1(tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate)
- 78509-29-2(4-Chloro-2,7,8-trimethylquinoline)
- 1807302-75-5(Ethyl 2-cyano-4-formyl-5-nitrobenzoate)
- 1397007-38-3(2-[(2-bromophenyl)formamido]-3-methylbutanoic acid)
- 1956331-42-2(2-(2-CHLOROPHENYL)IMIDAZO[1,2-B]PYRIDAZINE-3-CARBOXYLIC ACID)
- 1895978-57-0(2-[(2-Chloro-5-pyrimidinyl)oxy]ethanamine)
- 2098005-63-9(4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid)
- 2138516-18-2(4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride)




